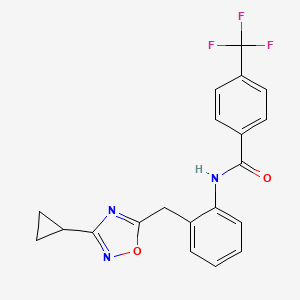

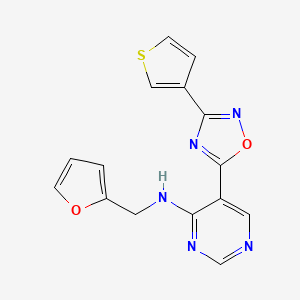

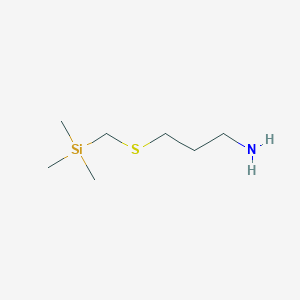

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole is a heterocyclic organic compound that has gained significant interest in scientific research due to its unique properties. This compound is also known as EMX-2 and is a derivative of oxazole. EMX-2 has been studied extensively for its potential applications in the field of medicine and biology due to its ability to interact with biological systems.

Scientific Research Applications

Corrosion Inhibition

Oxazole derivatives have been recognized for their ability to inhibit corrosion on mild steel in hydrochloric acid solutions. They function by adsorbing onto the metal surface, thereby reducing the rate of corrosion. These inhibitive effects are supported by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques. The inhibitors' efficiency is correlated with their concentration, suggesting that higher concentrations result in better corrosion protection. Quantum chemical calculations using density functional theory (DFT) have been employed to understand the correlation between molecular structure and inhibition efficiency (Rahmani et al., 2018).

Anticancer Potential

Certain oxazole derivatives have shown promising results in anticancer studies. They have been tested against various cancer cell lines, indicating their potential as therapeutic agents. For example, 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been evaluated against a panel of 60 cancer cell lines, demonstrating their potential in cancer treatment (Bekircan et al., 2008).

Synthetic Pathways to Novel Azaheterocycles

Oxazole derivatives have been used in synthetic chemistry to create novel azaheterocycles. These synthetic pathways involve the interaction of oxazole derivatives with other chemical compounds, resulting in the formation of new structures with potential pharmaceutical applications (Goryaeva et al., 2015).

Tubulin Polymerization Inhibition

Certain oxazole compounds have been found to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to cell cycle arrest and induce apoptosis in cancer cells, making these compounds potential candidates for cancer therapy (Spanò et al., 2016).

Development of Herbicides

Oxazole derivatives have been utilized in the development of herbicides. For example, compounds with a 4,5-dihydro-1,2-oxazole ring have been optimized to achieve potent pre-emergence herbicidal activity under specific agricultural conditions. This has led to the creation of novel compounds effective against various weeds without harming the crops (Nakatani et al., 2016).

properties

IUPAC Name |

3-ethynyl-5-(methoxymethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-3-6-4-7(5-9-2)10-8-6/h1,4H,5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJZYMFPGXZXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)

![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)

![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)

![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)